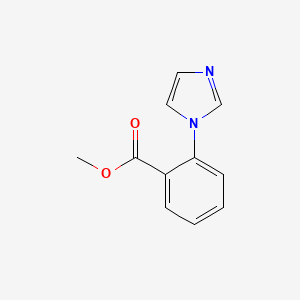

methyl 2-(1H-imidazol-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2-imidazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-5-10(9)13-7-6-12-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILNPUWFRKBRES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-imidazol-1-yl)benzoate typically involves the reaction of 2-bromomethyl benzoate with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazol-1-yl)benzoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that methyl 2-(1H-imidazol-1-yl)benzoate exhibits significant antimicrobial properties. In a study evaluating various benzoate derivatives, compounds similar to methyl 2-(1H-imidazol-1-yl)benzoate demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .

Antiprotozoal Activity

In the context of antiprotozoal activity, derivatives of methyl 2-(1H-imidazol-1-yl)benzoate have been synthesized and tested against Leishmania donovani, the causative agent of leishmaniasis. These studies revealed that certain derivatives exhibited IC50 values comparable to conventional treatments like amphotericin B, highlighting their potential as alternative treatments in areas where drug resistance is prevalent .

Material Science Applications

Polymer Synthesis

Methyl 2-(1H-imidazol-1-yl)benzoate has been utilized as a building block in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it valuable in the development of advanced materials for industrial applications .

Nanomaterials

The compound has also been explored in the creation of nanomaterials. Research indicates that when used in conjunction with metal nanoparticles, methyl 2-(1H-imidazol-1-yl)benzoate can enhance catalytic activity, particularly in reactions involving oxidation processes. This application is crucial for developing more efficient catalysts in chemical manufacturing .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoate derivatives, including methyl 2-(1H-imidazol-1-yl)benzoate. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for pharmaceutical development .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Methyl 2-(1H-imidazol-1-yl)benzoate | S. aureus | 10 |

| Methyl 2-(1H-imidazol-1-yl)benzoate | E. coli | 15 |

Case Study 2: Antiprotozoal Activity

In another investigation focusing on antiprotozoal activity, derivatives of methyl 2-(1H-imidazol-1-yl)benzoate were tested against L. donovani. The findings revealed that certain derivatives had an IC50 value of approximately 10 µM, showcasing their effectiveness compared to traditional treatments .

| Compound | Parasite Strain | IC50 (µM) |

|---|---|---|

| Derivative A | L. donovani | 10 |

| Derivative B | L. donovani | >50 |

Mechanism of Action

The mechanism of action of methyl 2-(1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters with Heterocyclic Moieties

Methyl 4-(1H-Imidazol-1-yl)benzoate

- Structural Difference : The imidazole group is at the 4-position of the benzoate ring instead of the 2-position.

- Implications : Altered electronic distribution may affect solubility and reactivity. The 4-substituted derivative likely exhibits lower steric hindrance, enhancing its suitability for crystallographic studies .

Methyl 2-Amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

- Structural Difference: Incorporates an amino group and fluorine atom at the 2- and 5-positions, respectively.

- The amino group adds hydrogen-bonding capacity, which could enhance biological activity .

Methyl 2-Benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate

- Structural Difference : Features a benzimidazole (fused benzene-imidazole) group and a benzamido side chain.

- Implications : The benzimidazole core increases planarity and π-stacking ability, making it suitable for DNA intercalation studies. The acetoxy group introduces flexibility, which may improve solubility in polar solvents .

Heterocyclic Esters with Non-Imidazole Moieties

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)

- Structural Difference: Replaces imidazole with a quinoline-piperazine system.

- Implications: The quinoline moiety’s extended conjugation enhances UV absorption, useful in photophysical applications. Piperazine improves solubility in aqueous media, advantageous for drug formulation .

Methyl 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate

Comparative Physicochemical and Spectral Data

Q & A

Q. Basic

- NMR Spectroscopy : and NMR are essential for identifying aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165 ppm). For example, benzimidazole derivatives show distinct singlet peaks for NH protons at δ 10.9–12.3 .

- IR Spectroscopy : Stretching bands at ~1700 cm confirm ester carbonyl groups, while imidazole N-H stretches appear at ~3400 cm .

- Chromatography : TLC with hexane:ethyl acetate (60:40) can monitor reaction progress (R ~0.77) .

How can researchers analyze reaction mechanisms involving methyl 2-(1H-imidazol-1-yl)benzoate?

Advanced

Mechanistic studies require isotopic labeling (e.g., ) for ester hydrolysis pathways or computational modeling (DFT) to map transition states. For instance, DFT at the B3LYP/6-31G* level has been used to validate nucleophilic substitution pathways in imidazole-acetate synthesis . Kinetic studies under varying pH and temperature conditions can also elucidate rate-determining steps .

What strategies ensure high purity of methyl 2-(1H-imidazol-1-yl)benzoate in multi-step syntheses?

Q. Advanced

- Recrystallization : Use polar solvents (e.g., ethanol) to isolate solids with >98% purity .

- HPLC-PDA : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Deviations ≤0.4% from theoretical C/H/N values confirm purity .

How can the biological activity of methyl 2-(1H-imidazol-1-yl)benzoate derivatives be systematically evaluated?

Q. Advanced

- In Vitro Assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Anticancer Studies : Use MTT assays on cancer cell lines (e.g., HeLa) with IC calculations .

- In Silico ADMET : Tools like SwissADME predict bioavailability and toxicity, while molecular docking (AutoDock Vina) identifies EGFR-binding affinities .

What computational methods are suitable for studying the electronic properties of methyl 2-(1H-imidazol-1-yl)benzoate?

Advanced

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Solvent effects (e.g., PCM models) refine dipole moment and polarizability values . TD-DFT can simulate UV-Vis spectra for comparison with experimental data .

How can environmental fate studies be designed for methyl 2-(1H-imidazol-1-yl)benzoate?

Q. Advanced

- Degradation Pathways : Hydrolysis studies under alkaline conditions (pH 9–12) quantify ester cleavage rates .

- Ecotoxicology : Use Daphnia magna or algae models to assess LC values .

- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential .

What experimental evidence supports tautomerism in methyl 2-(1H-imidazol-1-yl)benzoate derivatives?

Advanced

-NMR and -NMR can detect tautomeric equilibria. For example, indole-benzimidazole hybrids show proton shifts (δ 12–14 ppm) indicative of NH tautomerism . X-ray crystallography resolves structural conformations, while variable-temperature NMR tracks dynamic equilibria .

How do researchers validate target binding using molecular docking for methyl 2-(1H-imidazol-1-yl)benzoate analogs?

Q. Advanced

- Protein Preparation : Retrieve EGFR crystal structures (PDB ID: 1M17), remove water, and add polar hydrogens .

- Docking Parameters : Use a grid box covering the active site (20 Å) and Lamarckian genetic algorithms (AutoDock). Validate poses with RMSD ≤2.0 Å .

- MM-PBSA : Calculate binding free energies from MD trajectories .

How can comparative analysis resolve contradictions in reported bioactivity data for methyl 2-(1H-imidazol-1-yl)benzoate derivatives?

Q. Advanced

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply ANOVA to identify statistically significant trends .

- Structure-Activity Relationships (SAR) : Cluster derivatives by substituents (e.g., electron-withdrawing groups) and correlate with activity .

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.